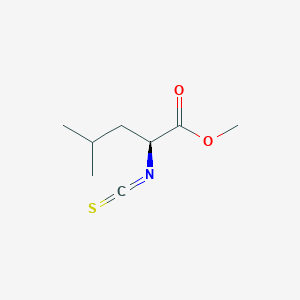
Methyl L-2-isothiocyanato-4-methylvalerate
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as ca-074 methyl ester, are known to inhibit cathepsin b . Cathepsin B is a protease involved in protein degradation and turnover, and its inhibition can have significant effects on cellular processes.
Mode of Action
Esters, in general, can undergo a variety of reactions, including hydrolysis, aminolysis, and reduction . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Esters, in general, are known to be converted into carboxylic acids and alcohols through hydrolysis . This process can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds, such as mycophenolic acid methyl ester, have been shown to inhibit the replication of different influenza a virus strains in vitro with low cytotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester. For instance, the presence of water can lead to the hydrolysis of the ester, converting it into a carboxylic acid and an alcohol . Additionally, the presence of certain bases or acids can catalyze this reaction .
Análisis Bioquímico
Biochemical Properties
(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The isothiocyanate group in this compound can react with amino groups in proteins, leading to the formation of thiourea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions. For instance, (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester has been shown to inhibit certain proteases by covalently modifying their active sites .
Cellular Effects
The effects of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term studies have shown that (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biological activity and the extent of its effects on different tissues .
Subcellular Localization
The subcellular localization of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester is essential for elucidating its mechanism of action .
Análisis De Reacciones Químicas
Methyl L-2-isothiocyanato-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Aplicaciones Científicas De Investigación
Methyl L-2-isothiocyanato-4-methylvalerate has several scientific research applications, including:
Chemistry: It is used in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate its effects on biological systems.
Medicine: Research studies explore its potential therapeutic properties and mechanisms of action.
Industry: It is utilized in industrial research for developing new materials and chemical processes.
Comparación Con Compuestos Similares
Methyl L-2-isothiocyanato-4-methylvalerate can be compared with other similar compounds, such as:
Methyl isothiocyanate: A related compound with similar isothiocyanate functionality.
Ethyl isothiocyanate: Another compound with a similar structure but different alkyl group.
Phenyl isothiocyanate: A compound with an aromatic ring instead of an alkyl chain. These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
methyl (2S)-2-isothiocyanato-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLTOCCLNATHO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943363 | |
| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-43-6 | |
| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21055-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)













